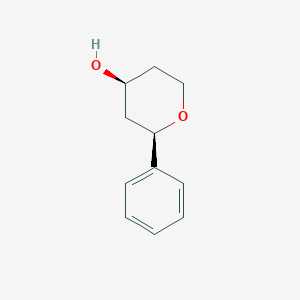

(2R,4S)-2-Phenyltetrahydro-2H-pyran-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,4S)-2-phenyloxan-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-,11+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPXLNWRTGPPGRS-WDEREUQCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CC1O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H](C[C@H]1O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50465382 | |

| Record name | cis-2-phenyltetrahydro-2H-pyran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82110-16-5 | |

| Record name | cis-2-phenyltetrahydro-2H-pyran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereoselective Synthetic Methodologies for 2r,4s 2 Phenyltetrahydro 2h Pyran 4 Ol

Historical and Classical Approaches to Tetrahydropyran-4-ol Derivatives

The synthesis of the tetrahydropyran (B127337) ring, a core structure in many natural products, has been a long-standing area of interest in organic chemistry. Early and classical approaches to tetrahydropyran-4-ol derivatives were often characterized by a lack of stereocontrol, yielding mixtures of isomers that required challenging separation.

One of the foundational methods for constructing the tetrahydropyran-4-one skeleton is the Maitland-Japp reaction, a multicomponent reaction first reported in the early 20th century. researchgate.net This reaction involves the condensation of a β-ketoester with two equivalents of an aldehyde in the presence of a Lewis acid to form highly substituted tetrahydropyran-4-ones, which can then be reduced to the corresponding tetrahydropyran-4-ol derivatives. researchgate.net Another classical strategy involves the hydrogenation of pyran-4-ones. For instance, pyran-4-one can be reduced to tetrahydropyran-4-one using catalysts like Raney Nickel or Palladium on carbon, although these methods often require harsh conditions and may not be suitable for complex or sensitive molecules. google.com

Other traditional methods include intramolecular Williamson ether synthesis from appropriately functionalized diols or haloalcohols. Cyclization of δ-halocarbanions onto aldehydes also provides a route to tetrahydropyran derivatives. organic-chemistry.org While effective for creating the basic heterocyclic framework, these early methods offered little to no predictability or control over the three-dimensional arrangement of substituents on the pyran ring, a critical aspect for biological activity.

Development of Diastereoselective Synthesis

The demand for stereochemically pure compounds spurred the development of diastereoselective synthetic methods, allowing chemists to control the relative orientation of substituents on the tetrahydropyran ring.

Strategies for cis- and trans-Diastereomer Control

Significant progress in diastereomer control has been achieved through various cyclization strategies, with the Prins cyclization being a particularly powerful tool. The Prins reaction involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde. By carefully selecting the catalyst and reaction conditions, high diastereoselectivity can be achieved. For example, the use of phosphomolybdic acid in water at room temperature for the Prins cyclization of homoallylic alcohols and aldehydes provides tetrahydropyran-4-ol derivatives with high yields and exclusive cis-selectivity at the 2- and 6-positions. organic-chemistry.org

Similarly, trimethylsilyl-trifluoromethanesulfonate (TMSOTf)-promoted Prins–pinacol reactions have been developed to synthesize 2,6-disubstituted 4-(dimethoxymethyl)tetrahydropyrans with an all-cis relative configuration. thieme-connect.com The stereochemical outcome is often dictated by the reaction proceeding through a stable chair-like transition state where substituents preferentially occupy equatorial positions to minimize steric hindrance. In contrast, methods have also been developed to favor trans isomers. For instance, the reaction of a hydroxy allylsilane with an acetal (B89532) derived from a second aldehyde, in the presence of a Lewis acid, is known to afford the 2,6-trans isomer with high selectivity. nih.gov This outcome is attributed to a stereoelectronically preferred axial addition to the intermediate oxocarbenium ion. nih.gov

Iron-catalyzed thermodynamic equilibration has also emerged as a method for producing enriched mixtures of the most stable cis-2,6-tetrahydropyrans. organic-chemistry.org

Substrate-Controlled Diastereoselection

In substrate-controlled diastereoselection, the stereochemistry of the starting material directly influences the stereochemical outcome of the reaction. This approach is highly effective in the synthesis of polysubstituted tetrahydropyrans. A notable example is the indium trichloride-mediated cyclization of homoallylic alcohols with aldehydes. nih.gov The geometry of the homoallylic alcohol substrate dictates the configuration of the resulting tetrahydropyran. trans-Homoallylic alcohols exclusively yield (up-down-up) 2,3,4-trisubstituted products, whereas cis-homoallylic alcohols primarily provide (up-up-up) trisubstituted products. nih.gov This method allows for the simultaneous control of multiple stereogenic centers.

Another powerful example involves the Brønsted acid-mediated cyclization of allylsilyl alcohols. core.ac.uk This protocol allows for the stereocontrolled creation of a quaternary stereocenter at the C2 position, forming the anti product relative to the C3 substituent with excellent diastereoselectivity (>95:5). core.ac.uk The pre-existing chirality in a substrate can also exert significant control. In the synthesis of precursors for marine macrolides, the stereochemistry of a starting allylstannane led to either reinforcing or non-reinforcing steric interactions in the transition state of an SE′ reaction, thereby controlling the formation of new stereocenters. nih.gov

Enantioselective Synthesis of (2R,4S)-2-Phenyltetrahydro-2H-pyran-4-ol

Achieving absolute stereocontrol to synthesize a single enantiomer, such as this compound, requires enantioselective methods. These strategies build upon the principles of diastereoselection but introduce a chiral influence to differentiate between two enantiomeric transition states.

Asymmetric Catalysis Approaches

Asymmetric catalysis is a premier strategy for enantioselective synthesis, utilizing a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. frontiersin.org This can involve chiral metal complexes or metal-free organocatalysts. For the synthesis of chiral tetrahydropyrans, catalytic asymmetric allylation has proven effective. The use of a BINOL-titanium tetraisopropoxide (BITIP) catalyst enables the asymmetric allylation of an aldehyde with 2-(trimethylsilylmethyl)allyltri-n-butylstannane, producing chiral hydroxy allylsilanes in high yields and enantioselectivities, which are key intermediates for pyran synthesis. nih.gov

Table 1: Asymmetric Allylation for Chiral Hydroxy Allylsilane Synthesis

| Aldehyde (R1CHO) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Benzaldehyde (B42025) | 88 | 92 |

| Cyclohexanecarboxaldehyde | 91 | 96 |

| Isovaleraldehyde | 85 | 92 |

Data sourced from a study on pyran annulation using a BITIP catalyst. nih.gov

Organocatalytic Methods

Organocatalysis, the use of small, metal-free organic molecules to catalyze reactions, has become a powerful tool in asymmetric synthesis. scienceopen.com For the specific synthesis of chiral 2,4-disubstituted tetrahydropyran-4-ol derivatives, chiral Brønsted acids have been employed as effective organocatalysts.

A patented process describes the synthesis of chirally enriched 2-phenyl-4-methyltetrahydro-2H-pyran-4-ol through the reaction of benzaldehyde and a homoallylic alcohol (isoprenol) in the presence of a chiral organocatalyst. google.com Specifically, using (+)-camphor-10-sulfonic acid (CSA), a chiral Brønsted acid, preferentially yields the (2R,4S) and (2S,4S) diastereomers. google.com This Prins-type cyclization demonstrates how a chiral catalyst can influence the formation of specific stereoisomers from achiral starting materials. The reaction proceeds through a protonated intermediate, where the chiral catalyst environment dictates the facial selectivity of the cyclization.

Table 2: Organocatalytic Synthesis of 2-Phenyl-4-methyltetrahydro-2H-pyran-4-ol

| Chiral Catalyst | Substrates | Product Diastereomers | Yield |

|---|---|---|---|

| (+)-Camphor-10-sulfonic acid | Benzaldehyde, Isoprenol | (2R,4S) and (2S,4S) | 65% |

| (-)-Camphor-10-sulfonic acid | Benzaldehyde, Isoprenol | (2S,4R) and (2R,4R) | 70% |

Data adapted from a patent describing the organocatalytic synthesis of tetrahydropyran-4-ol derivatives. google.com

This organocatalytic approach provides a direct and environmentally benign route to enantioenriched tetrahydropyran-4-ols like the target compound this compound.

Transition-Metal Catalyzed Routes

Transition-metal catalysis offers powerful and efficient methods for the construction of tetrahydropyran rings. While direct catalytic asymmetric syntheses of this compound are not extensively documented, several catalytic systems have been developed for analogous pyran structures, demonstrating the potential of this approach.

Ruthenium-catalyzed reactions, particularly those involving dynamic kinetic resolution (DKR), have been successfully applied to the synthesis of highly functionalized tetrahydropyran systems. nih.gov For instance, a sequence involving Ru-catalyzed DKR, cycloisomerization, and oxidation has been used to construct complex pyranone scaffolds, establishing key stereocenters in a single step. nih.gov Similarly, ruthenium benzylidene complexes are known to be effective catalysts for various metathesis reactions that can lead to the formation of dihydropyran precursors. researchgate.net

Palladium catalysis has also emerged as a valuable tool. Methods involving Pd(II)/bis-sulfoxide C-H activation can construct pyran motifs from a range of alcohol precursors. This strategy proceeds through an initial C-H activation followed by an inner-sphere functionalization pathway.

Chiral Auxiliary Mediated Synthesis

Chiral auxiliaries are a foundational strategy in asymmetric synthesis, allowing for the control of stereochemistry by temporarily attaching a chiral group to an achiral substrate. wikipedia.org This approach forces subsequent reactions to proceed with a high degree of diastereoselectivity. After the desired stereocenter(s) are set, the auxiliary is cleaved and can often be recovered.

In the context of tetrahydropyran synthesis, chiral auxiliaries such as Evans-type oxazolidinones are widely used. researchgate.net For example, an achiral substrate can be attached to a chiral oxazolidinone to form a chiral imide. Deprotonation followed by an alkylation or an aldol (B89426) reaction proceeds with high stereocontrol dictated by the auxiliary. researchgate.net The resulting product, which now contains the desired stereochemistry, can then be cleaved from the auxiliary. This method is particularly powerful for setting multiple contiguous stereocenters. researchgate.net

Pseudoephedrine is another effective chiral auxiliary. When reacted with a carboxylic acid, it forms an amide. The α-proton can be selectively removed to form an enolate, and subsequent reactions, like alkylations, are directed by the stereocenters on the pseudoephedrine backbone, leading to products with high diastereomeric purity. wikipedia.org While specific applications of these auxiliaries for the direct synthesis of this compound are specialized, the principles are broadly applicable to the synthesis of its precursors, such as chiral aldehydes or alcohols that can be later cyclized.

Biocatalytic Transformations

Biocatalysis utilizes enzymes to perform chemical transformations with high chemo-, regio-, and stereoselectivity under mild conditions. This approach is particularly effective for producing enantiomerically pure compounds like this compound.

Enzyme-Mediated Reductions and Derivatizations

Enzyme-mediated reductions are a key biocatalytic strategy. Oxidoreductases, such as those found in baker's yeast (Saccharomyces cerevisiae), can reduce prochiral ketones or carbon-carbon double bonds with exceptional enantiospecificity and diastereoselectivity. For example, the reduction of unsaturated keto-acid or aldehyde precursors using baker's yeast can establish the required stereocenters for the tetrahydropyran ring. This process can yield diol precursors with very high enantiomeric excess (ee >99%) and good diastereomeric excess (de), which can then be cyclized to form the target molecule.

Engineered reductases also offer a powerful alternative. A mutant of Candida tenuis xylose reductase (CtXR D51A) has shown high catalytic efficiency and enantioselectivity for the reduction of (S)-2-phenylpropanal, a structurally related compound. nih.gov Such engineered enzymes, often used in whole-cell systems for cofactor recycling, can overcome limitations of substrate deactivation and achieve high product titers. nih.gov

Kinetic Resolution Strategies

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst or reagent, allowing for the separation of the two. Enzymatic kinetic resolution (EKR) using lipases is a widely adopted method for producing enantiopure alcohols. nih.gov

In this strategy, a racemic mixture of a tetrahydropyran-4-ol is subjected to a lipase-catalyzed acylation. The lipase (B570770) will selectively acylate one enantiomer at a much higher rate, leaving the unreacted enantiomer in high enantiomeric excess. For instance, lipases such as Novozyme 435 (immobilized Candida antarctica lipase B) are highly effective for the resolution of secondary alcohols like 1-phenylethanol (B42297) through transesterification with an acyl donor like vinyl acetate (B1210297). nih.gov This method can be optimized by adjusting parameters such as substrate concentration, enzyme loading, and temperature to achieve high enantiomeric excess (ee) for the desired alcohol enantiomer. nih.gov

| Enzyme | Reaction Type | Substrate/Precursor | Key Finding |

| Baker's Yeast | Enantiospecific Reduction | Unsaturated Aldehyde/Keto Acid | Can produce diol precursors with >99% ee and high de. |

| Candida tenuis xylose reductase (mutant) | Reductive Kinetic Resolution | Racemic 2-phenylpropanal | Engineered enzyme shows high activity and (S)-selectivity. nih.gov |

| Lipases (e.g., Novozyme 435) | Kinetic Resolution (Acylation) | Racemic 2-Phenyltetrahydro-2H-pyran-4-ol | Selectively acylates one enantiomer, leaving the other in high ee. nih.gov |

Key Cyclization Reactions in the Synthesis of the Tetrahydropyran Core

The formation of the tetrahydropyran ring is the crucial step in the synthesis of this compound. Several cyclization strategies have been developed, with the Prins cyclization being one of the most prominent.

Prins Cyclization Variants

The Prins cyclization is an acid-catalyzed reaction between an aldehyde (e.g., benzaldehyde) and a homoallylic alcohol that forms the tetrahydropyran-4-ol core. ias.ac.inorganic-chemistry.org The reaction proceeds via an oxocarbenium ion intermediate, which undergoes an intramolecular attack by the alkene. nih.gov The stereochemical outcome is highly dependent on the catalyst and reaction conditions, but often proceeds through a chair-like transition state, leading to high diastereoselectivity. nih.gov

Various catalysts can be employed to promote the Prins cyclization:

Brønsted Acids: Strong acids like sulfuric acid or p-toluenesulfonic acid (p-TsOH) are classic catalysts. ias.ac.innih.gov

Lewis Acids: A wide range of Lewis acids, including SnCl₄, InCl₃, FeCl₃, and TMSOTf, are effective. nih.govnih.gov The choice of Lewis acid and any nucleophilic counter-ions can influence the stereoselectivity of the final product. nih.gov For example, FeCl₃ has been used to achieve highly OH-selective cyclizations. nih.gov

Heterogeneous Catalysts: Solid acid catalysts, such as zeolites, montmorillonite (B579905) clay, or polyaniline-supported acids, offer advantages in terms of reusability and simplified workup procedures. ias.ac.in

Recent advancements have focused on developing catalytic asymmetric versions of the Prins reaction. Chiral Brønsted acids, such as BINOL-derived phosphoric acids or confined imino-imidodiphosphates (iIDPs), have been used to achieve high enantio- and diastereoselectivity. nih.govrsc.orgacs.orgacs.org These catalysts create a chiral environment that directs the cyclization of the oxocarbenium intermediate, enabling the direct formation of enantioenriched tetrahydropyrans. nih.gov

Tandem reactions that combine the Prins cyclization with other transformations, such as the Mukaiyama aldol reaction or Friedel-Crafts alkylation, have also been developed to build molecular complexity in a single step. nih.govrsc.org

| Catalyst System | Reactants | Key Feature/Variant | Reference |

| FeCl₃ | Homoallylic alcohol, Aldehyde | OH-selective cyclization, high stereoselectivity. | nih.gov |

| InCl₃ | Homoallylic alcohol, Aldehyde | Mild Lewis acid, used for all-cis-tetrahydropyran-4-one synthesis. | nih.gov |

| Rhenium(VII) Oxide | Hydroxydienone | Promotes spirocyclization via an in-situ generated oxocarbenium ion. | nih.govacs.org |

| Chiral Phosphoric Acid / CuCl | Homoallylic alcohol, Aldehyde | Catalytic asymmetric tandem Prins/Friedel-Crafts cyclization. | nih.govrsc.orgacs.org |

| Imino-imidodiphosphate (iIDP) | Homoallylic alcohol, Aldehyde | Confined Brønsted acid catalyst for highly enantioselective cyclization. | nih.govacs.org |

| Polyaniline-TsOH/FeCl₃ | 3-buten-1-ol, Aromatic Aldehydes | Reusable heterogeneous catalyst system. | ias.ac.in |

Ring-Closing Metathesis Strategies

Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool for the formation of unsaturated cyclic compounds, including oxygen heterocycles. wikipedia.orgmedwinpublishers.com The reaction typically involves the intramolecular metathesis of a diene precursor catalyzed by metal alkylidene complexes, most notably those based on ruthenium (e.g., Grubbs catalysts) or molybdenum. nih.govorganic-chemistry.org The primary driving force for the reaction is often the formation of a small, volatile byproduct, such as ethylene, making it an atom-economic process. wikipedia.org

For the synthesis of a tetrahydropyran core similar to this compound, a plausible RCM approach would start with an acyclic diene precursor. This precursor would need to possess the required phenyl and hydroxyl (or protected hydroxyl) functionalities at the appropriate positions. The intramolecular cyclization via RCM would yield a dihydropyran, which could then be stereoselectively reduced to the desired saturated tetrahydropyran.

A hypothetical RCM route to a 2-phenyl-substituted dihydropyran is outlined below. The stereocenters could be established in the acyclic precursor through asymmetric synthesis, and this chirality would be transferred to the cyclic product.

Hypothetical RCM Pathway:

| Step | Description | Precursor/Intermediate | Product | Catalyst Example |

| 1 | Synthesis of Diene | Acyclic diene with phenyl and protected hydroxyl groups | - | - |

| 2 | RCM Cyclization | Acyclic diene | Dihydropyran derivative | Grubbs II Catalyst |

| 3 | Reduction | Dihydropyran derivative | Tetrahydropyran derivative | H₂, Pd/C |

The efficiency of RCM can be influenced by factors such as catalyst choice, solvent, temperature, and the specific substitution pattern of the diene substrate. nih.gov While electron-rich oxygen atoms can sometimes interfere with catalyst activity, the development of more robust and functional-group-tolerant catalysts has largely overcome these challenges, making RCM a viable strategy for constructing complex oxygen heterocycles. wikipedia.orgnih.gov

Other Cycloaddition and Annulation Reactions

Beyond RCM, various cycloaddition and annulation reactions provide robust and stereoselective pathways to the tetrahydropyran skeleton. These methods often build the ring in a single, highly convergent step.

Prins Cyclization: The Prins cyclization is a classic and powerful reaction for forming tetrahydropyran-4-ols from the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. google.com This method is particularly relevant as it directly installs the C4-hydroxyl group. A patented process describes the synthesis of chirally enriched 2,4-disubstituted tetrahydropyran-4-ols, including structures analogous to the target compound, through the reaction of benzaldehyde with a homoallylic alcohol like isoprenol. google.com The use of a chiral organocatalyst, such as (+)-camphor-10-sulfonic acid, can induce asymmetry and lead to specific diastereomers. google.com

Hetero-Diels-Alder Reaction: The hetero-Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of six-membered heterocycle synthesis. libretexts.org In this approach, a diene reacts with a heterodienophile, typically an aldehyde or ketone, to form a dihydropyran ring. The reaction of Danishefsky's diene with benzaldehyde, for example, can be catalyzed by Lewis acids to produce a 2-phenyl-2,3-dihydro-4H-pyran-4-one, a versatile intermediate that can be further elaborated to access the target this compound. The stereochemical outcome can be controlled through the use of chiral catalysts.

Annulation Reactions: Annulation strategies involve the formation of a new ring onto a pre-existing structure. Silicon-mediated annulation, for instance, utilizes an intramolecular directed aldol condensation between an enol silane (B1218182) and an acetal to create tetrahydropyran-4-ones. rsc.orgrsc.org The stereochemistry of the cyclization can be influenced by the choice of Lewis acid and the stereochemistry of the starting material. rsc.org Other powerful annulation reactions can generate highly substituted tetrahydropyrans from the convergent union of two different aldehydes with a silyl-stannane reagent, proceeding through a chair-like transition state to ensure high diastereoselectivity. nih.gov

The table below summarizes these powerful ring-forming methodologies.

| Method | Reactants | Key Features |

| Prins Cyclization | Homoallylic alcohol, Aldehyde (e.g., Benzaldehyde) | Direct formation of tetrahydropyran-4-ols; Can be catalyzed by Brønsted or Lewis acids; Amenable to asymmetric catalysis. google.comorganic-chemistry.org |

| Hetero-Diels-Alder | Conjugated Diene, Aldehyde (e.g., Benzaldehyde) | Powerful [4+2] cycloaddition for ring formation; High atom economy; Stereoselectivity can be controlled with chiral catalysts. libretexts.org |

| Pyran Annulation | Aldehydes, Silyl-stannane reagent | Convergent; Asymmetric; Forms 2,6-disubstituted pyrans with high cis-selectivity via a chair-like transition state. nih.gov |

| Silicon-Mediated Annulation | Acetal-containing enol silanes | Intramolecular Mukaiyama-type aldol reaction; Forms tetrahydropyran-4-ones; Stereochemistry influenced by Lewis acid. rsc.orgrsc.org |

Green Chemistry Aspects and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly guiding synthetic route design, emphasizing the reduction of waste, energy consumption, and the use of hazardous materials. The synthesis of complex molecules like this compound is being re-evaluated through this lens, leading to the development of more sustainable methodologies.

Solvent-Free and Aqueous Medium Reactions

A major goal in green chemistry is to minimize or eliminate the use of volatile organic solvents, which are often toxic, flammable, and environmentally harmful.

Solvent-Free Reactions: Performing reactions in the absence of a solvent (neat conditions) can significantly improve the environmental profile of a synthesis. A patented method for producing 2,4-disubstituted-tetrahydropyran-4-ols utilizes a solvent-free approach where the reactants (an aldehyde and a homoallylic alcohol) are stirred at room temperature with a solid-supported catalyst. google.com This procedure not only avoids organic solvents but also simplifies product isolation, as the catalyst can be removed by simple filtration. google.com

Aqueous Medium Reactions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic reactions are often perceived as incompatible with water, many modern catalytic systems are designed to function efficiently in aqueous media. For example, the Prins cyclization to form tetrahydropyran-4-ol derivatives can be effectively catalyzed by phosphomolybdic acid in pure water at room temperature, offering high yields and excellent cis-selectivity. organic-chemistry.org Similarly, certain Ring-Closing Metathesis reactions have been successfully performed in aqueous environments, demonstrating the expanding scope of water as a viable medium for complex organic transformations. medwinpublishers.com

Catalytic Efficiency and Atom Economy

Catalytic Efficiency: The use of catalysts is a fundamental pillar of green chemistry. Catalysts, used in small quantities, can replace stoichiometric reagents that are often consumed in the reaction and generate significant waste. The synthesis of tetrahydropyrans benefits from a wide array of catalytic systems.

Organocatalysis: The use of small organic molecules as catalysts, such as the camphor-10-sulfonic acid in the asymmetric Prins cyclization, avoids the use of potentially toxic and expensive heavy metals. google.com

Atom Economy: Atom economy is a measure of how efficiently the atoms from the starting materials are incorporated into the final product. Cycloaddition and annulation reactions are often highly atom-economical. In an ideal [4+2] Diels-Alder reaction, 100% of the atoms from the diene and dienophile are incorporated into the cyclic product. libretexts.org Similarly, RCM is considered atom-economic because the only byproduct is ethylene, a small and non-hazardous molecule. wikipedia.org These strategies stand in contrast to many classical multi-step syntheses that may involve protecting groups and stoichiometric reagents, leading to the generation of substantial waste. The broader trend towards producing the parent tetrahydropyran (THP) scaffold from renewable biomass sources like furfural (B47365) further underscores the commitment to sustainable chemical production. rsc.orgosti.govresearchgate.net

| Green Chemistry Aspect | Application in Tetrahydropyran Synthesis | Benefit |

| Alternative Solvents | Prins cyclization in water; Solvent-free Prins cyclization. google.comorganic-chemistry.org | Reduced use of volatile organic compounds (VOCs); Simplified purification. |

| Catalysis | Use of organocatalysts (CSA), heterogeneous catalysts (Ni/SiO₂), and highly active metal complexes (Grubbs catalysts). nih.govgoogle.comrsc.org | High efficiency, low waste, catalyst recyclability, avoidance of stoichiometric reagents. |

| Atom Economy | Use of cycloaddition (Diels-Alder) and RCM reactions. wikipedia.orglibretexts.org | Maximizes incorporation of reactant atoms into the product, minimizing byproduct formation. |

| Renewable Feedstocks | Synthesis of the parent THP ring from furfural (a biomass derivative). osti.govresearchgate.net | Reduces reliance on petrochemical feedstocks, moving towards a sustainable chemical industry. |

Chemical Reactivity and Transformations of 2r,4s 2 Phenyltetrahydro 2h Pyran 4 Ol

Reactions Involving the Hydroxyl Functionality

The secondary alcohol at the C-4 position is a key site for various chemical modifications, including derivatization, oxidation, and substitution reactions.

Derivatization Reactions (e.g., Etherification, Esterification)

The hydroxyl group of (2R,4S)-2-Phenyltetrahydro-2H-pyran-4-ol can be readily converted into ethers and esters under standard conditions. These derivatization reactions are fundamental in synthetic chemistry for the protection of the hydroxyl group or for the introduction of new functionalities.

Esterification: The conversion of the alcohol to an ester can be achieved through several methods. A common approach is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). libretexts.orgwikipedia.orgmissouri.edu This reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess or water is removed as it is formed. missouri.edu

Another versatile method for esterification is the Mitsunobu reaction, which allows for the conversion of alcohols to esters under mild conditions with inversion of stereochemistry. wikipedia.orgorganic-chemistry.orgmdpi.com This reaction typically employs triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgmdpi.com Given the stereochemistry at the C-4 position, a Mitsunobu reaction would be expected to yield the corresponding ester with an inverted (S) configuration at this center.

A patent for the synthesis of chirally enriched 2,4-disubstituted tetrahydropyran-4-ols describes the formation of an acetate (B1210297) derivative, confirming the feasibility of esterification. masterorganicchemistry.com

| Reaction | Reagents and Conditions | Product | Key Features |

| Fischer Esterification | R'COOH, cat. H₂SO₄ or TsOH, heat | (2R,4S)-2-Phenyltetrahydro-2H-pyran-4-yl ester | Equilibrium reaction; retention of stereochemistry. |

| Mitsunobu Reaction | R'COOH, PPh₃, DEAD or DIAD | (2R,4R)-2-Phenyltetrahydro-2H-pyran-4-yl ester | Mild conditions; inversion of stereochemistry at C-4. |

| Acylation | Acetic anhydride, catalyst | (2R,4S)-2-Phenyltetrahydro-2H-pyran-4-yl acetate | Common method for forming acetate esters. masterorganicchemistry.com |

Etherification: The formation of an ether from the hydroxyl group can be accomplished through various methods, most notably the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide (R'-X). The success of this reaction depends on the nature of the alkyl halide, with primary halides being the most effective to avoid competing elimination reactions.

| Reaction | Reagents and Conditions | Product | Key Features |

| Williamson Ether Synthesis | 1. NaH; 2. R'-X (e.g., CH₃I, BnBr) | (2R,4S)-4-Alkoxy-2-phenyltetrahydro-2H-pyran | Sₙ2 reaction; works best with primary alkyl halides. |

Oxidation and Reduction Pathways

Oxidation: The secondary alcohol in this compound can be oxidized to the corresponding ketone, 2-phenyltetrahydro-2H-pyran-4-one. Several reagents are available for this transformation, with the choice often depending on the desired reaction conditions and the presence of other sensitive functional groups.

Pyridinium (B92312) chlorochromate (PCC) is a mild oxidizing agent that effectively converts secondary alcohols to ketones without further oxidation. libretexts.orgmasterorganicchemistry.comnumberanalytics.comnumberanalytics.com The reaction is typically carried out in a non-aqueous solvent like dichloromethane (B109758) (CH₂Cl₂). numberanalytics.com

Another widely used method is the Swern oxidation, which employs dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile such as oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base like triethylamine. missouri.eduthermofisher.comwikipedia.orgorganic-chemistry.orgtcichemicals.com This method is known for its mild conditions and high yields. wikipedia.orgorganic-chemistry.orgtcichemicals.com

| Oxidation Method | Reagents and Conditions | Product | Advantages |

| PCC Oxidation | Pyridinium chlorochromate (PCC), CH₂Cl₂ | 2-Phenyltetrahydro-2H-pyran-4-one | Mild conditions, selective for alcohols. libretexts.orgmasterorganicchemistry.comnumberanalytics.comnumberanalytics.com |

| Swern Oxidation | DMSO, (COCl)₂, Et₃N, low temperature | 2-Phenyltetrahydro-2H-pyran-4-one | Very mild, avoids heavy metals, high yields. missouri.eduthermofisher.comwikipedia.orgorganic-chemistry.orgtcichemicals.com |

Reduction: While the hydroxyl group itself is not reducible, its conversion to a derivative, such as a tosylate, can facilitate a reduction to the corresponding deoxy compound, (2R,4S)-2-phenyltetrahydro-2H-pyran. This is typically achieved by first converting the alcohol to a good leaving group (e.g., tosylate) and then treating it with a hydride reducing agent like lithium aluminum hydride (LiAlH₄).

Nucleophilic Substitution Reactions

The hydroxyl group is a poor leaving group, but it can be converted into a better one, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. Upon activation, various nucleophiles can displace the leaving group, allowing for the introduction of a range of functionalities at the C-4 position. These reactions typically proceed via an Sₙ2 mechanism, which results in an inversion of stereochemistry at the reaction center.

The Mitsunobu reaction, as mentioned under esterification, is a prime example of a nucleophilic substitution where the alcohol is activated in situ and displaced by a nucleophile with inversion of configuration. wikipedia.orgorganic-chemistry.orgmdpi.com

| Reaction | Reagents and Conditions | Intermediate | Product | Stereochemistry |

| Tosylation/Mesylation followed by Sₙ2 | 1. TsCl or MsCl, pyridine; 2. Nu⁻ | (2R,4S)-2-Phenyltetrahydro-2H-pyran-4-yl tosylate/mesylate | 4-Substituted (2R,4R)-2-phenyltetrahydro-2H-pyran | Inversion at C-4 |

Transformations of the Tetrahydropyran (B127337) Ring System

The tetrahydropyran ring, while generally stable, can undergo transformations such as ring-opening or functionalization under specific conditions.

Ring-Opening Reactions

The tetrahydropyran ring is an ether and is generally resistant to cleavage. However, under strongly acidic conditions, protonation of the ring oxygen can activate the C-O bonds towards nucleophilic attack, leading to ring-opening. The presence of the phenyl group at the C-2 position can influence the regioselectivity of this process. Cleavage would likely occur at the C2-O bond due to the ability of the phenyl group to stabilize a potential carbocationic intermediate. Such reactions are analogous to the acid-catalyzed ring-opening of epoxides. nih.govpressbooks.pubnih.govlibretexts.org

Functionalization of the Pyran Ring

Direct functionalization of the saturated tetrahydropyran ring is challenging. However, the presence of the phenyl group and the ring oxygen can direct certain reactions.

Lithiation: It is known that the protons alpha to the oxygen atom in ethers can be abstracted by strong bases like organolithium reagents (e.g., n-butyllithium or sec-butyllithium), especially in the presence of a coordinating agent like tetramethylethylenediamine (TMEDA). youtube.comacs.orgnih.gov For this compound, lithiation could potentially occur at the C-2 or C-6 position. The C-2 position is activated by both the ring oxygen and the phenyl group, making it a likely site for deprotonation. The resulting organolithium species can then be trapped with various electrophiles to introduce new substituents.

| Reaction | Reagents and Conditions | Intermediate | Potential Products |

| Directed Lithiation | n-BuLi or sec-BuLi, TMEDA, low temperature; then E⁺ | 2-Lithio-2-phenyltetrahydro-2H-pyran-4-ol | 2-Substituted-2-phenyltetrahydro-2H-pyran-4-ols |

It is important to note that the hydroxyl group would need to be protected prior to lithiation to prevent it from being deprotonated by the strong base.

Stereospecific Rearrangements

Stereospecific rearrangements of this compound would be anticipated under conditions that promote the formation of a carbocation or a related reactive intermediate, allowing for migration of adjacent groups with retention or inversion of stereochemistry. The presence of the hydroxyl group and the phenyl-substituted ether linkage provides potential sites for such rearrangements.

One plausible rearrangement is a pinacol-type rearrangement under acidic conditions. Protonation of the hydroxyl group at C4, followed by the loss of water, would generate a secondary carbocation at C4. This could then undergo a stereospecific 1,2-hydride shift from an adjacent carbon (C3 or C5) or, more significantly, a ring-opening and re-closing sequence.

Another potential rearrangement involves the participation of the phenyl group. If a carbocation were formed at C4, the phenyl group at C2 is not ideally positioned for direct participation. However, fragmentation of the pyran ring initiated by activation of the C2-O bond could lead to intermediates that undergo rearrangement prior to recyclization.

A hypothetical stereospecific rearrangement could be initiated by activation of the C4 hydroxyl group, for instance, by conversion to a good leaving group like a tosylate. Subsequent intramolecular displacement by the ring oxygen, possibly facilitated by a Lewis acid, could lead to a bridged oxonium ion intermediate. Attack of a nucleophile on this intermediate would likely proceed with a defined stereochemical outcome, leading to a rearranged product.

The stereochemical course of these rearrangements is highly dependent on the reaction mechanism. For instance, a concerted rearrangement would be expected to be highly stereospecific, while a stepwise process involving a discrete carbocation might lead to a mixture of stereoisomers.

Table 1: Plausible Stereospecific Rearrangements of this compound

| Rearrangement Type | Triggering Conditions | Key Intermediate | Expected Stereochemical Outcome |

| Pinacol-type | Strong Acid (e.g., H₂SO₄) | Secondary carbocation at C4 | Dependent on migrating group and pathway |

| Ring Contraction | Activation of OH, Lewis Acid | Bridged oxonium ion | Inversion at the site of nucleophilic attack |

| Fragmentation-Recombination | Strong Lewis or Brønsted acids | Oxocarbenium ion | Potential for racemization or diastereomerization |

Mechanistic Studies of Principal Reactions

Detailed mechanistic studies on this compound are not extensively reported. However, the mechanisms of its principal reactions, such as oxidation of the secondary alcohol and ether cleavage, can be understood from fundamental organic chemistry principles and studies of analogous systems.

Oxidation of the Secondary Alcohol:

The oxidation of the 4-hydroxyl group to a ketone would proceed through standard mechanisms depending on the oxidant used. For example, with a chromium-based reagent like pyridinium chlorochromate (PCC), the reaction would likely involve the formation of a chromate (B82759) ester intermediate. Subsequent E2-type elimination, with a base (such as pyridine) removing the proton from C4 and the C-O bond electrons displacing the chromium species, would yield the corresponding ketone, (2R)-2-phenyltetrahydro-2H-pyran-4-one. The stereocenter at C2 would remain unaffected during this process.

Mechanism of Oxidation with PCC:

Formation of a chromate ester between the alcohol at C4 and PCC.

Abstraction of the proton at C4 by a base (e.g., pyridine).

Concerted elimination of the reduced chromium species to form the ketone.

Ether Cleavage:

Cleavage of the tetrahydropyran ring would typically require strong acids, such as HBr or HI. The mechanism would involve protonation of the ring oxygen, making it a better leaving group. This is followed by nucleophilic attack of the conjugate base of the acid (e.g., Br⁻ or I⁻) at one of the adjacent carbons (C2 or C6).

Given the presence of the phenyl group at C2, cleavage at the C2-O bond would be particularly facile due to the stability of the resulting benzylic carbocation or oxocarbenium ion intermediate. The reaction would likely proceed via an Sₙ1-type mechanism at this position.

Mechanism of Acid-Catalyzed Ether Cleavage at C2-O:

Protonation of the ether oxygen by a strong acid (e.g., HBr).

Cleavage of the C2-O bond to form a resonance-stabilized oxocarbenium ion.

Trapping of the carbocationic intermediate by the nucleophile (Br⁻).

The resulting intermediate would be a δ-bromo alcohol.

The stereochemistry at C2 would likely be lost during this process due to the planar nature of the carbocation intermediate, potentially leading to a mixture of diastereomers in the product.

Table 2: Mechanistic Details of Plausible Reactions

| Reaction | Reagents | Key Mechanistic Steps | Stereochemical Implications |

| Oxidation | PCC, CH₂Cl₂ | Chromate ester formation, E2 elimination | Retention of configuration at C2 |

| Ether Cleavage | HBr (conc.) | Oxygen protonation, Sₙ1-type C-O bond cleavage | Loss of stereochemistry at C2 |

| Tosylation | TsCl, Pyridine | Nucleophilic attack of OH on sulfur, deprotonation | Retention of configuration at C4 |

Note: The mechanistic pathways described are based on established principles and may not have been experimentally verified for this specific compound.

Conformational Analysis and Advanced Spectroscopic Elucidation of 2r,4s 2 Phenyltetrahydro 2h Pyran 4 Ol Stereochemistry

Experimental Conformational Studies

Experimental techniques provide direct evidence of the conformational dynamics and solid-state structure of (2R,4S)-2-Phenyltetrahydro-2H-pyran-4-ol.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational equilibrium of molecules in solution. For substituted tetrahydropyrans, the analysis of proton-proton (¹H-¹H) coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data provides critical insights into the preferred chair or boat conformations and the orientation of substituents.

In the case of tetrahydropyran (B127337) rings, the magnitude of vicinal coupling constants is directly related to the dihedral angle between the coupled protons, as described by the Karplus equation. This allows for the determination of the relative orientation of substituents on the ring. For instance, a large coupling constant (typically 8-10 Hz) between two vicinal protons indicates a diaxial relationship, which is characteristic of a chair conformation. Conversely, smaller coupling constants suggest axial-equatorial or diequatorial arrangements.

While specific NMR data for this compound is not extensively detailed in publicly available literature, studies on similar substituted pyran systems demonstrate the utility of this technique. For example, the analysis of coupling constants in halogenated pyran analogues of D-talose has confirmed their preference for a ⁴C₁-like conformation in solution. beilstein-journals.org Similarly, NMR studies on galactofuranoside cycles, though five-membered rings, highlight the importance of NMR in understanding conformational changes induced by substituents. frontiersin.org

Table 1: Representative ¹H-¹H Coupling Constants for Tetrahydropyran Chair Conformations

| Interaction Type | Dihedral Angle (approx.) | Typical ³JHH (Hz) |

| Axial-Axial | 180° | 8 - 13 |

| Axial-Equatorial | 60° | 2 - 5 |

| Equatorial-Equatorial | 60° | 2 - 5 |

Note: The specific values can be influenced by electronegativity of substituents and ring puckering.

X-ray Crystallography and Solid-State Conformational Analysis

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and torsional angles. This technique offers a static picture of the molecule in its lowest energy conformation within the crystal lattice.

For tetrahydropyran derivatives, X-ray diffraction studies have been instrumental in confirming chair conformations and identifying the steric and electronic effects that govern substituent orientation. For example, a study on a fluorinated pyran derivative revealed a "flattened-boat" conformation of the pyran ring in the solid state. bohrium.com In another instance, the solid-state analysis of halogenated pyran analogues demonstrated that they all adopt a standard ⁴C₁-like conformation, even with significant 1,3-diaxial repulsion. beilstein-journals.org This highlights the strong preference of the tetrahydropyran ring for a chair geometry.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD))

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are particularly sensitive to the stereochemistry of chiral molecules. acs.org These methods measure the differential interaction of left and right circularly polarized light with a chiral sample and can be used to determine the absolute configuration and conformational preferences of molecules in solution. acs.orgcas.cz

The ECD spectrum of a molecule is highly dependent on its three-dimensional structure. Therefore, by comparing experimental ECD spectra with those predicted for different conformations using computational methods, it is possible to deduce the predominant conformation in solution. ECD spectroscopy has been successfully applied to elucidate conformational aspects of a wide range of chiral molecules. acs.org

While specific ECD or ORD data for this compound is not found in the provided search results, the general applicability of these techniques is well-established for conformational analysis. cas.cz The interpretation of chiroptical spectra often relies on a combination of experimental measurements and theoretical calculations. mertenlab.de

Computational Conformational Analysis

Computational methods provide a powerful complement to experimental techniques, allowing for the exploration of the entire potential energy surface of a molecule and the identification of all stable conformers.

Molecular Mechanics (MM) Calculations

Molecular Mechanics (MM) methods offer a computationally efficient way to explore the conformational space of a molecule. These methods use classical mechanics to model the energy of a molecule as a function of its geometry, employing a force field that describes the interactions between atoms.

MM calculations are particularly useful for generating a large number of possible conformations, which can then be further analyzed using more accurate but computationally expensive methods. For example, the conformational space of N-acetyl methylamide derivatives of norbornane (B1196662) analogues of phenylalanine was explored using the AMBER force field. nih.gov This initial screening identified the local minimum energy conformations for further investigation.

For this compound, MM calculations would likely be used as a first step to identify the most stable chair and boat conformations and to assess the energetic penalties associated with different substituent orientations.

Density Functional Theory (DFT) Studies on Conformational Preference and Energy Minima

Density Functional Theory (DFT) is a quantum mechanical method that provides a good balance between accuracy and computational cost for studying the electronic structure and energetics of molecules. DFT calculations are widely used to refine the geometries of conformers identified by MM methods and to obtain accurate relative energies.

DFT studies have been successfully employed to investigate the conformational preferences of various pyran derivatives. For instance, DFT calculations corroborated the preference of talose analogues to adopt a ⁴C₁-like conformation. beilstein-journals.org In another study, DFT calculations were used to investigate the electronic properties of a novel pyran derivative, and the theoretical results showed good agreement with experimental findings. bohrium.com

For this compound, DFT calculations at a suitable level of theory (e.g., B3LYP with a 6-31G(d) basis set or higher) would be expected to provide reliable information on the relative energies of the different chair and twist-boat conformations. These calculations would help to quantify the energetic preference for the phenyl group to occupy an equatorial position and to determine the most stable orientation of the hydroxyl group. Recent studies have highlighted the importance of using appropriate DFT functionals, such as those including dispersion corrections, to obtain sensible results for flexible molecules. frontiersin.org

Table 2: Hierarchy of Computational Methods for Conformational Analysis

| Method | Description | Typical Application |

| Molecular Mechanics (MM) | Uses classical force fields to calculate energies. | Rapidly exploring a large conformational space to identify low-energy conformers. |

| Density Functional Theory (DFT) | A quantum mechanical method that approximates the electron density. | Optimizing geometries and calculating relative energies of a smaller set of conformers. |

| Ab initio (e.g., MP2, CCSD(T)) | Higher-level quantum mechanical methods. | Providing highly accurate single-point energy calculations for the most important conformers. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the conformational landscape and dynamic behavior of molecules. For this compound, MD simulations can provide profound insights into the stereochemical influence on its three-dimensional structure, stability, and intramolecular interactions over time. By simulating the atomic motions of the molecule in a defined environment, it is possible to explore the accessible conformational states, the transitions between them, and their relative populations.

Theoretical Framework and Simulation Setup

The foundation of an MD simulation lies in the numerical integration of Newton's equations of motion for all atoms in the system. The forces acting on each atom are calculated using a molecular mechanics force field, which is a set of empirical potential energy functions that describe the bonded and non-bonded interactions within the molecule. The choice of a suitable force field, such as AMBER, CHARMM, or GROMOS, is critical for accurately representing the molecular behavior. Due to the absence of pre-existing parameters for this compound in standard force fields, parameterization would be a necessary preliminary step. This process typically involves quantum mechanical calculations to derive atomic charges and define bond, angle, and dihedral parameters that accurately reflect the molecule's potential energy surface.

A typical MD simulation protocol for this compound would involve solvating a single molecule in a periodic box of a suitable solvent, such as water, to mimic solution-phase conditions. The system would then be subjected to energy minimization to remove any unfavorable steric clashes. Subsequently, the system is gradually heated to the desired temperature and equilibrated under constant temperature and pressure (NPT ensemble) to achieve a stable state. Finally, a production run is performed for a significant duration, often on the order of nanoseconds to microseconds, to generate a trajectory that samples the conformational space of the molecule.

Analysis of Conformational Preferences

The trajectory obtained from the MD simulation provides a time-resolved depiction of the molecule's dynamics. Analysis of this trajectory can reveal the preferred conformations of the tetrahydropyran ring and the orientations of the phenyl and hydroxyl substituents. For this compound, the primary focus would be on the equilibrium between different chair and boat/twist-boat conformations of the pyran ring.

The (2R,4S) stereochemistry dictates that in a chair conformation, one substituent will be in an axial position while the other is in an equatorial position. Given the steric bulk of the phenyl group, it is strongly expected to preferentially occupy the equatorial position to minimize unfavorable 1,3-diaxial interactions. Consequently, the hydroxyl group would be in an axial position. The alternative chair conformation, with an axial phenyl group and an equatorial hydroxyl group, would be significantly higher in energy.

Table 4.2.3.1: Predicted Conformational Population of this compound from a Hypothetical MD Simulation

| Conformer | Phenyl Group Orientation | Hydroxyl Group Orientation | Predicted Population (%) | Relative Free Energy (kcal/mol) |

| Chair 1 | Equatorial | Axial | > 95 | 0.0 |

| Chair 2 | Axial | Equatorial | < 5 | > 2.0 |

| Boat/Twist-Boat | - | - | < 1 | > 5.0 |

Note: This table presents hypothetical data based on established principles of conformational analysis for substituted tetrahydropyrans. The actual values would need to be determined from a dedicated MD simulation study.

Free Energy Landscape

To quantify the relative stabilities of different conformations and the energy barriers between them, a free energy landscape can be constructed from the MD trajectory. This is typically achieved by projecting the conformational space onto one or more collective variables, such as the principal components of atomic fluctuations or key dihedral angles that describe the ring puckering and substituent orientations. The resulting plot reveals the low-energy basins corresponding to stable conformational states and the transition pathways between them. For this compound, the free energy landscape would be expected to show a deep and broad energy minimum corresponding to the chair conformation with the equatorial phenyl group.

Intramolecular Interactions

MD simulations also allow for a detailed analysis of the intramolecular interactions that stabilize specific conformations. In the case of the preferred chair conformation of this compound, the axial hydroxyl group may participate in hydrogen bonding interactions with the ring oxygen atom, which could provide additional stabilization. The dynamics of this hydrogen bond, including its formation, breakage, and lifetime, can be quantitatively assessed from the simulation trajectory.

Table 4.2.3.2: Analysis of Key Dihedral Angles from a Hypothetical MD Simulation of the Predominant Chair Conformation

| Dihedral Angle | Atoms Involved | Average Value (degrees) | Standard Deviation (degrees) |

| Ring Torsion 1 | C1-C2-C3-C4 | -55.2 | 4.5 |

| Ring Torsion 2 | C2-C3-C4-C5 | 56.1 | 4.2 |

| Ring Torsion 3 | C3-C4-C5-O1 | -57.8 | 3.9 |

| Ring Torsion 4 | C4-C5-O1-C1 | 60.3 | 3.5 |

| Ring Torsion 5 | C5-O1-C1-C2 | -61.5 | 3.8 |

| Ring Torsion 6 | O1-C1-C2-C3 | 58.0 | 4.1 |

| Phenyl Orientation | C3-C2-C(ipso)-C(ortho) | 110.5 | 15.2 |

| Hydroxyl Orientation | H-O4-C4-C3 | 65.3 | 10.8 |

Note: This table represents the type of data that would be extracted from an MD simulation to characterize the geometry of the dominant conformer. The values are illustrative.

Theoretical and Computational Chemistry Studies of 2r,4s 2 Phenyltetrahydro 2h Pyran 4 Ol

Electronic Structure and Stability Calculations

The electronic structure and conformational stability of (2R,4S)-2-Phenyltetrahydro-2H-pyran-4-ol are primarily investigated using quantum mechanical methods, with Density Functional Theory (DFT) being a widely employed approach due to its balance of accuracy and computational cost. bohrium.comresearchgate.net These calculations are crucial for understanding the molecule's preferred three-dimensional structure, which is a key determinant of its physical and chemical properties.

The tetrahydropyran (B127337) ring typically adopts a chair conformation to minimize steric and torsional strain. For this compound, two primary chair conformations are possible, differing in the axial or equatorial orientation of the phenyl and hydroxyl substituents. The relative stability of these conformers is determined by the interplay of steric hindrance and stereoelectronic effects, such as the anomeric effect.

Computational studies on similar 2-substituted tetrahydropyran systems often show a preference for the substituent to occupy the equatorial position to avoid 1,3-diaxial interactions. In the case of this compound, the large phenyl group at the C2 position would be expected to strongly favor an equatorial orientation. The hydroxyl group at the C4 position would also generally prefer an equatorial position to minimize steric strain. Therefore, the most stable conformer is predicted to be the one where both the phenyl and hydroxyl groups are in equatorial positions.

Energy calculations using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can quantify the energy difference between the various possible conformers (chair, boat, twist-boat). acs.org These calculations would likely confirm the high stability of the diequatorial chair conformation.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

| Conformer | Phenyl Group Orientation | Hydroxyl Group Orientation | Relative Energy (kcal/mol) |

| Chair 1 | Equatorial | Equatorial | 0.00 |

| Chair 2 | Axial | Axial | > 5.0 |

| Twist-Boat | - | - | ~ 5-6 |

| Boat | - | - | ~ 6-7 |

Note: This table is illustrative and based on general principles for substituted tetrahydropyrans. Actual values would require specific calculations for this molecule.

Quantum Chemical Characterization of Reactivity Descriptors

Quantum chemical calculations can provide a range of descriptors that help to predict the reactivity of a molecule. These descriptors are derived from the electronic structure and offer a quantitative measure of various aspects of chemical behavior.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. For this compound, the HOMO is likely to be localized on the phenyl ring and the oxygen atoms, while the LUMO would be associated with the antibonding orbitals of the phenyl group and the C-O bonds.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the MEP would show negative potential (red/yellow) around the oxygen atoms of the hydroxyl and ether groups, indicating these as sites for electrophilic attack. The hydrogen of the hydroxyl group would exhibit a positive potential (blue), making it a site for nucleophilic interaction. bohrium.comresearchgate.net

Table 2: Hypothetical Calculated Reactivity Descriptors for this compound

| Descriptor | Value | Interpretation |

| HOMO Energy | -6.5 eV | Indicates moderate electron-donating ability. |

| LUMO Energy | 1.2 eV | Indicates moderate electron-accepting ability. |

| HOMO-LUMO Gap | 7.7 eV | Suggests good kinetic stability. |

| Dipole Moment | ~2.0 D | Reflects the polar nature of the molecule. |

Note: These values are representative for similar molecules and would need to be calculated specifically for this compound.

Computational Insights into Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including identifying intermediates and transition states. For this compound, computational studies can shed light on its formation and subsequent reactions.

The synthesis of substituted tetrahydropyrans can often proceed through intramolecular cyclization reactions. organic-chemistry.org For instance, a common route is the acid-catalyzed cyclization of a δ-hydroxy alkene. Computational modeling of such a reaction for a precursor to this compound would involve locating the transition state for the cyclization step. The structure and energy of this transition state would reveal the stereochemical outcome of the reaction. Computational studies on the formation of similar 4-hydroxy-2,6-substituted tetrahydropyrans have shown that the stereochemical outcome can be highly dependent on the reaction conditions and the presence of the hydroxyl group, which can form crucial hydrogen bonds in the transition state. whiterose.ac.uk

These studies often reveal that reactions are under kinetic control, with the observed product being formed via the lowest energy transition state. whiterose.ac.uk For example, a chair-like transition state might be favored under certain conditions, leading to a specific diastereomer, while a boat-like transition state could be favored under different conditions, yielding the other diastereomer. whiterose.ac.uk

The reactivity of the hydroxyl group, such as in etherification or esterification reactions, can also be modeled. Computational analysis can predict the most likely sites of protonation and the subsequent nucleophilic attack, providing a detailed picture of the reaction pathway.

Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and interpretation of experimental data.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. researchgate.netnih.gov Methods like Gauge-Independent Atomic Orbital (GIAO) coupled with DFT are frequently used. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted. These predictions are highly sensitive to the molecular geometry, so an accurate, energy-minimized structure is essential. For this compound, such calculations would predict the chemical shifts for all hydrogen and carbon atoms, taking into account the stereochemistry and the anisotropic effects of the phenyl ring. Comparing these predicted spectra with experimental data can confirm the structure and stereochemistry of the molecule.

Vibrational Frequencies: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. Computational frequency analysis can predict the wavenumbers and intensities of the vibrational bands. researchgate.net These calculations can help in the assignment of experimental IR spectra. For this compound, key predicted vibrations would include the O-H stretch of the alcohol, the C-O stretches of the ether and alcohol, and the various C-H and C-C vibrations of the tetrahydropyran and phenyl rings.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | ~78 |

| C3 | ~35 |

| C4 | ~68 |

| C5 | ~38 |

| C6 | ~65 |

| Phenyl C (ipso) | ~140 |

| Phenyl C (ortho) | ~126 |

| Phenyl C (meta) | ~129 |

| Phenyl C (para) | ~128 |

Note: These are estimated values based on related structures. Accurate prediction requires specific quantum chemical calculations.

Applications of 2r,4s 2 Phenyltetrahydro 2h Pyran 4 Ol As a Chiral Building Block in Organic Synthesis

As a Chiral Intermediate for Complex Tetrahydropyran (B127337) Derivatives

The (2R,4S)-2-Phenyltetrahydro-2H-pyran-4-ol scaffold serves as a foundational structure for the stereoselective synthesis of more elaborate tetrahydropyran derivatives. The existing stereocenters at the C2 and C4 positions can direct the introduction of new substituents, leading to highly functionalized molecules with predictable three-dimensional structures.

Methodologies for creating complex substituted tetrahydropyrans often focus on achieving high diastereoselectivity. For instance, synthetic strategies have been developed for 2,6-trans- and 3,3,6-trisubstituted tetrahydropyran-4-ones starting from dihydropyran-4-one precursors. rsc.org In these syntheses, the stereochemical outcome is controlled by the preferred pseudo-axial addition of a nucleophile. rsc.org Similarly, efficient methods for constructing 2,6-cis-4,5-dibromo-tetrasubstituted tetrahydropyran rings with well-controlled stereochemistry have been reported. organic-chemistry.org

The Prins cyclization is a powerful reaction for forming tetrahydropyran-4-ol derivatives. organic-chemistry.org The use of organocatalysts, such as camphor (B46023) sulfonic acid, in the reaction between a homoallylic alcohol and an aldehyde can produce chirally enriched 2,4-disubstituted-tetrahydropyran-4-ols. This highlights how specific catalysts can be employed to generate particular stereoisomers, including the (2R,4S) configuration.

Further elaboration from a pre-existing chiral core like this compound allows for the synthesis of 2,4,5-trisubstituted and 2,2,6-trisubstituted tetrahydropyrans. nih.govnih.gov For example, a series of 2,4,5-trisubstituted tetrahydropyran derivatives have been synthesized using a palladium-mediated cross-coupling reaction followed by diastereoselective reductions. nih.gov These examples underscore the utility of the tetrahydropyran framework as a template for building stereochemically rich molecules.

Role in the Total Synthesis of Natural Products Bearing Tetrahydropyran Units

The tetrahydropyran ring is a critical substructure in numerous biologically important natural products, particularly those of marine origin. nih.gov The enantioselective synthesis of these complex molecules often relies on strategies that can establish the stereochemistry of the heterocyclic core at an early stage.

A prominent example is the natural product (–)-Centrolobine, an antibiotic diarylheptanoid which features a cis-2,6-disubstituted tetrahydropyran ring. nih.govresearchgate.net Several total syntheses of (–)-Centrolobine have been reported, employing various methods to construct the tetrahydropyran core with the correct stereochemistry. nih.govacs.orgnih.gov These methods include intramolecular reductive etherification, asymmetric reduction of a β-ketosulfoxide followed by cyclization, and intramolecular amide enolate alkylation. nih.govacs.orgnih.gov While these syntheses may construct the chiral centers de novo, the use of a pre-formed chiral building block like this compound represents an alternative, chiron-based approach to access the necessary core structure.

Another complex natural product containing a tetrahydropyran motif is Leiodermatolide A, a potent antimitotic marine macrolide. nih.govutexas.edu Its total synthesis is a significant challenge, requiring precise control over multiple stereocenters. nih.govutexas.edunih.gov The successful syntheses of Leiodermatolide A have utilized advanced catalytic asymmetric reactions to build its polyketide chain, which includes the tetrahydropyran unit. nih.govnih.gov These syntheses highlight the importance of catalytic methods that can generate key fragments with high enantioselectivity, bypassing the need for stoichiometric chiral auxiliaries. nih.gov The strategic use of a chiral building block embodying the tetrahydropyran ring could offer a convergent and efficient route to such complex natural products.

Utilization in the Synthesis of Stereodefined Analogues for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial for understanding how a molecule's three-dimensional shape influences its biological function. The this compound scaffold is an excellent platform for such studies, as it allows for the synthesis of stereodefined analogues where the effect of substituent orientation can be systematically probed.

A classic example involves the fragrance industry, specifically with analogues of rose oxide. The compound Doremox®, or (2R,4S)-4-methyl-2-phenyltetrahydro-2H-pyran, is a potent rosy-smelling fragrance molecule. thegoodscentscompany.comflavscents.com Its structure is closely related to the title compound, differing by a methyl group instead of a hydroxyl at the C4 position. The olfactory properties of 4-methyl-2-phenyl-tetrahydro-2H-pyran are highly dependent on its stereochemistry. Biocatalyzed methods have been employed to prepare all four enantiomerically enriched stereoisomers to evaluate their distinct odors. researchgate.net This type of study, where each stereoisomer is synthesized and its "activity" (in this case, its scent) is characterized, is a direct application of SAR. researchgate.netresearchgate.net The finding that different stereoisomers possess unique odor profiles underscores the importance of stereochemistry in molecular recognition at olfactory receptors. researchgate.net

In medicinal chemistry, tetrahydropyran-based scaffolds are explored for therapeutic applications. For example, analogues based on a 3,6-disubstituted tetrahydropyran core have been investigated as monoamine transporter inhibitors for potential use as antidepressants. nih.gov In these SAR studies, systematic modifications were made to the substituents on the pyran ring and their stereochemistry to discover compounds with potent and selective inhibitory activity at the dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters.

Development of Novel Ligands and Catalysts Based on the this compound Scaffold for Asymmetric Reactions

The development of novel chiral ligands is central to the field of asymmetric catalysis. A successful chiral ligand must effectively transfer its stereochemical information to the catalytic center, thereby directing a reaction to favor one enantiomeric product over the other. The rigid, well-defined structure of this compound makes its scaffold a promising candidate for the design of new chiral ligands.

While numerous classes of chiral ligands have been developed, including those with P,P-, N,N-, and non-symmetrical P,N-donors, the exploration of tetrahydropyran-based scaffolds is an emerging area. nih.gov The utility of a scaffold like this compound lies in its functional handles—the C4-hydroxyl group and the C2-phenyl ring—which can be chemically modified to introduce coordinating atoms such as phosphorus, nitrogen, or sulfur. researchgate.net

For example, the hydroxyl group could be converted into a phosphinite or used as an anchor point to attach a phosphine-containing moiety. This would generate a P,O-type ligand. Alternatively, the phenyl ring could be functionalized with a diphenylphosphino group, or the hydroxyl group could be transformed into an amino group, opening pathways to P,N- or N,O-ligands. These new ligands could then be complexed with transition metals like rhodium, palladium, or ruthenium to create catalysts for a range of asymmetric transformations, including hydrogenations, allylic alkylations, and cyclopropanations. nih.govrsc.org

The concept of a "scaffolding ligand" is one where the ligand covalently and reversibly binds the substrate, bringing it into the chiral environment of the catalyst. nih.gov The rigid tetrahydropyran backbone is well-suited for this approach, as it provides a stable platform to pre-organize the substrate and catalyst for highly stereoselective transformations. The development of such catalysts from readily available chiral pool sources like tetrahydropyranols is a key goal in modern synthetic chemistry. researchgate.netresearchgate.net

Analytical Methodologies for Stereoisomeric Purity and Characterization

Chromatographic Resolution Techniques

Chromatography is the cornerstone of stereoisomer separation. By exploiting the differential interactions between the stereoisomers and a chiral stationary phase (CSP) or a chiral mobile phase additive, resolution can be achieved.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of enantiomers and diastereomers of tetrahydropyran (B127337) derivatives. polyu.edu.hkunipd.it The method relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the individual stereoisomers of the analyte, leading to different retention times.

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly effective. For phenyl-substituted tetrahydropyran structures, columns such as Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate)) have demonstrated successful resolution. polyu.edu.hk The separation mechanism often involves a combination of hydrogen bonding (with the hydroxyl group), π-π interactions (with the phenyl group), and steric hindrance within the chiral grooves of the stationary phase. nih.gov

Method development typically involves screening different mobile phases, which are often mixtures of a nonpolar solvent like n-heptane or hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. The ratio of these solvents is optimized to achieve baseline separation with reasonable analysis times.

| Parameter | Typical Condition | Reference |

|---|---|---|

| Stationary Phase | Chiralcel OD (Cellulose-based CSP) | polyu.edu.hk |

| Mobile Phase | n-heptane / isopropanol (e.g., 7:3 v/v) | polyu.edu.hk |

| Flow Rate | 0.5 - 1.0 mL/min | polyu.edu.hk |

| Detection | UV (e.g., 254 nm) | polyu.edu.hk |

For analytes that are volatile or can be derivatized to become volatile, Chiral Gas Chromatography (GC) offers high resolution and sensitivity. The separation is achieved using capillary columns coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative. acs.orgresearchgate.net

For a compound like (2R,4S)-2-Phenyltetrahydro-2H-pyran-4-ol, direct analysis may be possible, or derivatization of the hydroxyl group (e.g., silylation) might be employed to improve volatility and peak shape. The chiral selector, typically a derivatized β- or γ-cyclodextrin (e.g., permethylated β-cyclodextrin), forms temporary inclusion complexes with the enantiomers. acs.org The stability of these diastereomeric host-guest complexes differs, resulting in different retention times and allowing for separation. The selection of the specific cyclodextrin derivative is critical, as it determines the enantioselectivity. researchgate.net

| Parameter | Hypothetical Condition | Reference Principle |

|---|---|---|

| Stationary Phase | Derivatized β-cyclodextrin (e.g., Rt-βDEXsm) | acs.org |

| Carrier Gas | Helium or Hydrogen | researchgate.net |

| Temperature Program | Initial temp 100°C, ramp to 220°C at 2-5°C/min | researchgate.net |

| Injector Temperature | 250°C | researchgate.net |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | researchgate.net |

Supercritical Fluid Chromatography (SFC) has emerged as a preferred alternative to both HPLC and GC for chiral separations. It combines the advantages of both techniques, offering high efficiency and fast analysis times. acs.org The mobile phase typically consists of supercritical carbon dioxide mixed with a small amount of an organic modifier, such as methanol (B129727) or ethanol. rsc.org

The benefits of SFC include the use of non-toxic mobile phases and milder operating temperatures compared to GC, which is advantageous for thermally sensitive compounds. rsc.org The low viscosity of the supercritical fluid allows for higher flow rates without generating excessive backpressure, leading to rapid separations. Chiral stationary phases used in HPLC, such as polysaccharide-based CSPs, are also commonly used in SFC, providing excellent enantioselectivity for a wide range of compounds, including those with structures similar to this compound. acs.orgrsc.org

| Parameter | Typical Condition | Reference |

|---|---|---|

| Stationary Phase | Polysaccharide-based (e.g., CHIRALPAK series) | rsc.org |